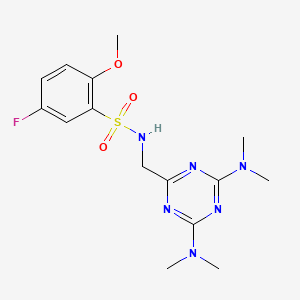
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound, notable for its unique structure which comprises a triazine ring, dimethylamino groups, a fluorobenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, the starting material is typically 4,6-dichloro-1,3,5-triazine, which reacts with dimethylamine in a nucleophilic substitution reaction to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then coupled with 5-fluoro-2-methoxybenzenesulfonamide using a suitable linker such as formaldehyde under acidic conditions to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic process while maintaining stringent control over reaction conditions to ensure purity and yield. Advanced purification techniques like recrystallization and column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various types of chemical reactions including:
Oxidation: Can be oxidized under specific conditions, altering its functional groups.
Reduction: Reduction reactions can modify the compound's structure, impacting its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the triazine and benzene rings.
Common Reagents and Conditions Used
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Acidic or basic conditions with nucleophiles or electrophiles
Major Products Formed from These Reactions
Oxidation Products: Formation of sulfonic acids and other oxidized derivatives.
Reduction Products: Amino derivatives and reduced triazine structures.
Substitution Products: Various substituted derivatives depending on the nature of the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules
Biology
Biologically, it is studied for its potential as an enzyme inhibitor due to its sulfonamide group, which mimics the structure of certain biological molecules. This makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine
In medicine, it has shown potential as an antibacterial agent. Its sulfonamide moiety is structurally similar to sulfa drugs, which are known for their antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
Industrially, the compound can be utilized in the development of specialty chemicals. Its structural features allow for the creation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological molecules. The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This interaction disrupts normal biochemical processes, making it useful in studying enzyme mechanisms and developing inhibitors.
Molecular Targets and Pathways Involved
Enzymes: Sulfonamide-binding enzymes, including those involved in bacterial synthesis pathways.
Pathways: Inhibition of folic acid synthesis in bacteria, disrupting their growth and replication.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other sulfonamide compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide offers unique advantages due to its triazine ring, which enhances its stability and reactivity. This structural feature sets it apart from simpler sulfonamides and increases its potential for diverse applications.
List of Similar Compounds
Sulfanilamide
Sulfadiazine
Sulfamethoxazole
Each of these compounds shares the sulfonamide functional group but differs in their additional structural features, which influence their specific applications and properties.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O3S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-26(23,24)12-8-10(16)6-7-11(12)25-5/h6-8,17H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSDTVMGOXMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
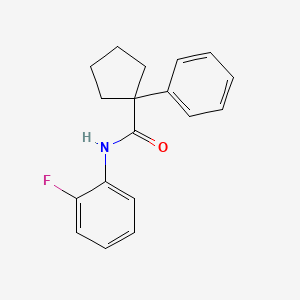
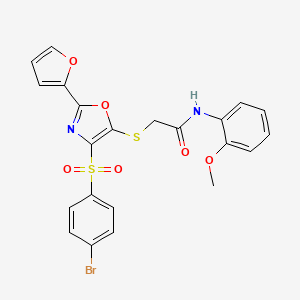
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)
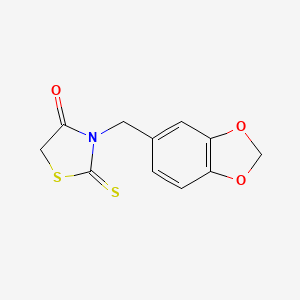
![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)
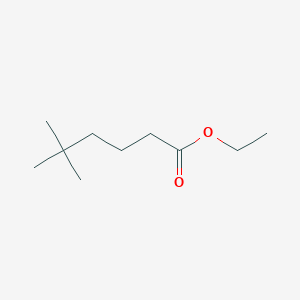
![6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2361235.png)
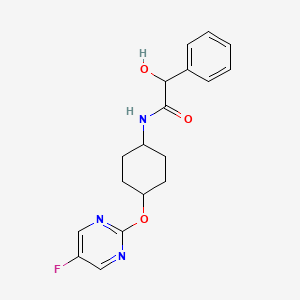
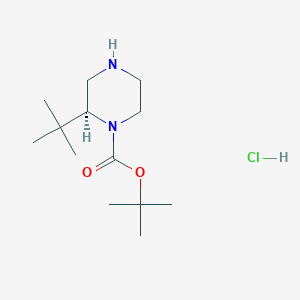
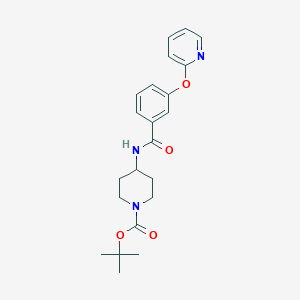
![4-tert-butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2361241.png)

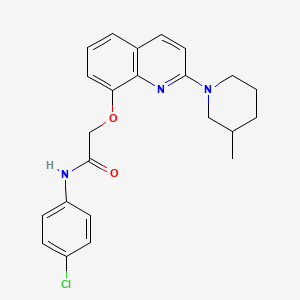
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/new.no-structure.jpg)
